molecular formula C20H21NO3 B15345286 Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate CAS No. 494799-20-1

Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate

Cat. No.: B15345286
CAS No.: 494799-20-1
M. Wt: 323.4 g/mol
InChI Key: WMOYTQOPZRAYJK-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a cyclohexyl group, a furan ring, and an indole core, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan ring and the cyclohexyl group. The final step usually involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, particularly the furan ring.

    Reduction: This can affect the indole core and the cyclohexyl group.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the indole and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring and cyclohexyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 3-cyclohexyl-2-(furan-2-yl)-1H-indole-6-carboxylate: Similar structure but with a different position of the furan ring.

    Methyl 3-cyclohexyl-2-(thiophene-3-yl)-1H-indole-6-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate is unique due to its specific combination of functional groups and their positions. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

494799-20-1

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate

InChI

InChI=1S/C20H21NO3/c1-23-20(22)14-7-8-16-17(11-14)21-19(15-9-10-24-12-15)18(16)13-5-3-2-4-6-13/h7-13,21H,2-6H2,1H3

InChI Key

WMOYTQOPZRAYJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=COC=C3)C4CCCCC4

Origin of Product

United States

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